molecular formula C11H11FN2O3 B11784307 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one

Cat. No.: B11784307
M. Wt: 238.21 g/mol
InChI Key: RFJWKITWUGULPQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H11FN2O3 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-fluoro-5-nitrobenzyl group

Preparation Methods

The synthesis of 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-nitrobenzyl bromide with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one can be compared with other similar compounds such as:

    1-(2-Chloro-5-nitrobenzyl)pyrrolidin-2-one: Similar structure but with a chloro group instead of a fluoro group.

    1-(2-Fluoro-5-aminobenzyl)pyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

1-[(2-fluoro-5-nitrophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H11FN2O3/c12-10-4-3-9(14(16)17)6-8(10)7-13-5-1-2-11(13)15/h3-4,6H,1-2,5,7H2

InChI Key

RFJWKITWUGULPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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